Cesium bicarbonate
Description
Historical Context of Alkali Metal Bicarbonate Chemistry
The study of alkali metal bicarbonates is foundational to the development of inorganic chemistry. The term "bicarbonate" itself was first proposed by the English chemist William Hyde Wollaston in 1814. A significant milestone in the field was the development of the Solvay process in the 1860s, which allowed for the industrial-scale production of sodium bicarbonate (baking soda) and sodium carbonate (soda ash). This process revolutionized various industries and spurred further investigation into the properties of other alkali metal carbonates and bicarbonates.
Early research primarily focused on the more abundant and economically significant sodium and potassium salts. These compounds were central to the development of acid-base theories, buffer solutions, and analytical chemistry techniques. The chemistry of the heavier alkali metals, including rubidium and cesium, remained relatively niche due to their lower natural abundance and the challenges associated with their isolation. Consequently, their bicarbonates were not extensively studied until the 20th century, when more advanced analytical and synthetic methods became available, allowing for a more detailed examination of their unique properties.
Distinctive Characteristics of Cesium in Bicarbonate Systems
The position of cesium at the bottom of the alkali metal group in the periodic table imparts distinctive characteristics to its compounds, including cesium bicarbonate. These properties are primarily dictated by the large size and high electropositivity of the cesium cation (Cs⁺).
The cesium cation possesses the largest ionic radius of all the stable alkali metals. This large size has a profound influence on the structure and reactivity of this compound.
Low Polarizing Power and Thermal Stability : Due to its large radius and single positive charge, the Cs⁺ ion has a very low charge density. This results in weak polarizing power, meaning it does not significantly distort the electron cloud of the bicarbonate anion (HCO₃⁻). This lack of polarization enhances the ionic character of the Cs-O bond and contributes to the compound's notable thermal stability. The thermal stability of alkali metal bicarbonates increases down the group, with this compound being the most stable among them. aakash.ac.inyoutube.commahidaacademy.org
High Coordination Number and Crystal Structure : The large size of the Cs⁺ ion allows it to accommodate a higher number of surrounding anions in a crystal lattice. vedantu.com While smaller alkali ions like Na⁺ typically exhibit a coordination number of 6 in their crystal structures, the cesium ion in many of its salts, including cesium chloride, has a coordination number of 8. study.comwikipedia.orgck12.orglibretexts.org This preference for a higher coordination number influences the crystal packing arrangement. This compound crystallizes in a monoclinic system and its structure has been a subject of single-crystal X-ray diffraction studies to precisely determine its atomic arrangement.
When compared to other alkali metal bicarbonates, this compound's unique properties make it advantageous in specific research applications.
Solubility : this compound exhibits high solubility in water, a property that generally increases for alkali metal carbonates and bicarbonates down the group. aakash.ac.inspiroacademy.comquora.comquora.com This high solubility is beneficial in synthetic chemistry, where it can be used to prepare concentrated aqueous solutions as a source of both cesium and bicarbonate ions. cymitquimica.com
Basicity : Like other alkali metal bicarbonates, this compound is a weak base. However, in organic synthesis, the cesium cation can play a unique role. While cesium carbonate is more commonly used as a base in reactions like palladium-catalyzed cross-couplings, the principles of the "cesium effect"—where cesium salts can uniquely promote certain reactions—are an area of active investigation. scribd.comexlibrisgroup.comresearchgate.net The high solubility of this compound in certain polar solvents can be advantageous for achieving homogeneous reaction conditions.
The following table provides a comparative overview of the properties of alkali metal cations, which influence the characteristics of their respective bicarbonate salts.
| Property | Lithium (Li⁺) | Sodium (Na⁺) | Potassium (K⁺) | Rubidium (Rb⁺) | Cesium (Cs⁺) |
| Ionic Radius (pm) | 76 | 102 | 138 | 152 | 167 |
| Bicarbonate Stability | Unstable in solid form | Decomposes ~100-200°C | More stable than NaHCO₃ | More stable than KHCO₃ | Most stable |
| Bicarbonate Solubility | Exists only in solution | Sparingly soluble | Soluble | Soluble | Highly Soluble |
Significance and Research Trajectories of this compound
The unique properties of this compound have led to its use in several specialized areas of chemical research, from inorganic synthesis to materials science.
This compound serves as a valuable, high-purity precursor for the synthesis of other cesium-containing inorganic materials. wikipedia.org Its high water solubility makes it an excellent starting material for aqueous-phase reactions to produce cesium salts like cesium halides, nitrates, or sulfates.
In the field of organic synthesis, cesium hydrogencarbonate (bicarbonate) is employed as a base in various catalytic reactions. Research has shown its utility in:
Nickel-catalyzed hydroarylation of alkenes.
Palladium-catalyzed hydroxycarbonylation of aryl halides.
Regioselective alkylation of dihydroxybenzaldehydes.
It can also act as a catalyst for the etherification of glycerol and the acetylation of alcohols. Although cesium carbonate is more frequently cited for these applications, this compound represents a viable and sometimes advantageous alternative. researchgate.neteurekaselect.comwikipedia.org
The most significant emerging application for this compound is in the field of energy storage and conversion. It is a key component in the cesium formate-bicarbonate cycle for chemical hydrogen storage. This reversible cycle involves the hydrogenation of this compound to cesium formate (B1220265) (CsHCO₂) and the subsequent dehydrogenation of the formate back to bicarbonate, releasing high-purity hydrogen gas. The high solubility of both cesium salts in water is a key advantage for developing high-density liquid-phase hydrogen storage systems.
Furthermore, cesium compounds are playing an increasingly important role in the development of next-generation energy technologies. Cesium carbonate, which can be synthesized from the bicarbonate, is used to create efficient electron injection layers in Organic Light-Emitting Diodes (OLEDs) and as an additive to enhance the stability and efficiency of perovskite solar cells. samaterials.compreciseceramic.com As a readily available and highly pure precursor, this compound is therefore indirectly relevant to the advancement of these cutting-edge materials.
Contribution to Environmental Chemical Processes Research
The study of this compound and the broader chemistry of cesium and bicarbonate ions plays a significant role in addressing pressing environmental challenges. Research in this area is primarily concentrated on carbon dioxide capture and the remediation of radioactive cesium from soil and water.
Carbon Dioxide Capture and Sequestration
A critical area of environmental research is the development of effective methods for carbon capture, utilization, and sequestration (CCUS) to mitigate the effects of greenhouse gas emissions. frontiersin.org Cesium compounds, particularly cesium carbonate (Cs₂CO₃), are investigated for their potential in CO₂ capture processes. The fundamental chemical reaction involves the absorption of carbon dioxide by an aqueous solution of cesium carbonate to form this compound wikipedia.org:
Cs₂CO₃ + CO₂ + H₂O → 2 CsHCO₃
This reaction is central to certain proposed carbon capture technologies. The efficiency of this process is a subject of ongoing study, with researchers exploring how to optimize conditions for both the capture (formation of bicarbonate) and release (decomposition of bicarbonate) of CO₂, allowing for the regeneration and reuse of the cesium carbonate solution.
Furthermore, research into activated carbon materials has shown that cesium-mediated activation can produce materials with exceptionally large surface areas, which are highly effective for CO₂ capture. yavuzlab.comelsevierpure.com One study reported a cesium-activated carbon sponge with a CO₂ uptake as high as 483 mg/g at 273 K, significantly higher than many other activated carbon materials. yavuzlab.com This highlights the role of cesium in developing next-generation materials for environmental applications.
Remediation of Radioactive Cesium Contamination
Radioactive isotopes of cesium, particularly Cesium-137, are significant environmental contaminants resulting from nuclear fission processes in power plants and weapons testing. cdc.govenvirotecmagazine.com These isotopes are hazardous to humans and ecosystems, necessitating effective remediation strategies for contaminated soil and water. nih.gov
Research into environmental remediation focuses heavily on the removal of cesium ions (Cs⁺) from aqueous solutions and soils. Adsorption is a widely studied and practical method for this purpose. nih.govnih.gov Various materials are being investigated for their ability to selectively adsorb cesium, including:
Prussian Blue and its derivatives: Known for being an efficient adsorbent for cesium ions. nih.gov
Geomaterials: Fly ash-based geomaterials have demonstrated a maximum cesium adsorption capacity of 89.32 mg/g under certain experimental conditions. mdpi.com
Layered chalcogenides: A recently developed potassium calcium thiostannate (KCaSnS) ion exchanger has shown a 68% higher adsorption of Cs⁺ in acidic conditions compared to neutral ones, which is a significant challenge in treating nuclear wastewater. envirotecmagazine.com
Ammonium phosphomolybdate (APM): Research has shown that APM can effectively remove cesium from highly acidic radioactive waste solutions. osti.gov
The presence of bicarbonate ions (HCO₃⁻) in soil and groundwater can influence the mobility and bioavailability of cesium ions. soildoctorconsulting.com Bicarbonate can affect the pH of the soil and water, which in turn can alter the surface charge of adsorbent materials and the speciation of cesium, thereby impacting the efficiency of remediation processes. soildoctorconsulting.com Understanding the complex interactions between cesium ions, bicarbonate ions, and the surrounding geological media is crucial for developing effective and predictable remediation technologies. epa.gov
The table below summarizes findings from various studies on materials used for cesium removal, a key aspect of environmental remediation research.
| Adsorbent Material | Target Contaminant | Key Research Finding |
| Prussian Blue immobilized on cellulose nanofiber | Cesium ions (Cs⁺) | Demonstrated significant Cs⁺ removal ability from contaminated agricultural soil under actual sunlight. nih.gov |
| Fly ash-based geomaterials | Cesium (Cs) | Showed a maximum Cs adsorption capacity of 89.32 mg·g−1. mdpi.com |
| Cesium-activated carbon sponge | Carbon Dioxide (CO₂) | Achieved a CO₂ uptake of 483 mg g−1 at 273 K, which is conspicuously higher than most activated carbon materials reported. yavuzlab.com |
| Potassium calcium thiostannate (KCaSnS) | Cesium ions (Cs⁺) | Exhibited 68% higher adsorption of Cs⁺ in acidic conditions than in neutral conditions. envirotecmagazine.com |
| Ammonium phosphomolybdate (APM) on silica gel | Cesium | One gram of APM could remove more than 99.9% of the cesium from 0.9 liters of synthetic acidic waste. osti.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cesium;hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCUDHNSHCRDBT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsHCO3, CHCsO3 | |
| Record name | caesium bicarbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Caesium_bicarbonate | |
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DSSTOX Substance ID |
DTXSID70165852 | |
| Record name | Cesium bicarbonate | |
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Molecular Weight |
193.922 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline aggregates; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Cesium hydrogen carbonate | |
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CAS No. |
15519-28-5, 29703-01-3 | |
| Record name | Cesium bicarbonate | |
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| Record name | Cesium bicarbonate | |
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| Record name | Cesium bicarbonate | |
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| Record name | Carbonic acid, cesium salt | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations of Cesium Bicarbonate
Primary Synthetic Routes to Cesium Bicarbonate
The synthesis of this compound can be achieved through several distinct chemical pathways. The most common methods involve the carbonation of cesium salts, primarily cesium carbonate and cesium hydroxide (B78521).
Carbonation of Cesium Carbonate Solutions
Cs₂CO₃ + CO₂ + H₂O → 2 CsHCO₃ wikipedia.org
This method is effective due to the high solubility of cesium carbonate in water. alfa-chemistry.comchemicalbook.com The process is typically carried out by passing carbon dioxide through a concentrated solution of cesium carbonate to facilitate the reaction. guidechem.com The reaction's progression can be monitored by changes in pH, with the conversion to bicarbonate resulting in a less alkaline solution compared to the initial carbonate solution.
Routes Involving Cesium Hydroxide Precursors
An alternative and equally viable synthetic route utilizes cesium hydroxide as the starting material. Cesium hydroxide is a very strong base and reacts readily with acidic gases like carbon dioxide. sciencemadness.org When one equivalent of carbon dioxide is reacted with cesium hydroxide, this compound is formed. sciencemadness.orgyou-iggy.com
The reaction is as follows:
CsOH + CO₂ → CsHCO₃ you-iggy.com
It is crucial to control the stoichiometry of the reactants in this process. If an excess of cesium hydroxide is present relative to the carbon dioxide, the reaction will favor the formation of cesium carbonate and water, as shown in the following equation:
2 CsOH + CO₂ → Cs₂CO₃ + H₂O samaterials.comtopblogtenz.comthieme-connect.comwikipedia.org
To selectively synthesize this compound, the reaction is often performed by passing carbon dioxide through an 80% ethanol (B145695) solution of cesium hydroxide. guidechem.com The use of an ethanol-water solvent system can help control the reaction and facilitate the isolation of the desired bicarbonate product.
Mechanistic Elucidation of this compound Formation Reactions
Understanding the mechanisms of this compound formation requires an analysis of the thermodynamic driving forces and the kinetics of the reaction, as well as how experimental conditions can be manipulated to optimize the outcome.
Thermodynamic and Kinetic Considerations in Synthesis
The formation of this compound from both cesium carbonate and cesium hydroxide is thermodynamically favorable under standard conditions. The reaction of cesium hydroxide with carbon dioxide is a classic acid-base reaction, where the strong base (CsOH) readily reacts with the Lewis acid (CO₂). you-iggy.com
Thermodynamic data for the reactants and products provide insight into the spontaneity of the reaction.
Selected Standard Enthalpy of Formation (ΔH f°) and Gibbs Free Energy of Formation (ΔG f°)
| Compound | Formula | ΔH f° (kJ/mol) | ΔG f° (kJ/mol) |
|---|---|---|---|
| Cesium Hydroxide (s) | CsOH | -417.23 you-iggy.com | -385.98 you-iggy.com |
| Carbon Dioxide (g) | CO₂ | -393.51 you-iggy.com | -394.36 you-iggy.com |
| This compound (s) | CsHCO₃ | -966.1 you-iggy.com | -878.78 you-iggy.com |
Kinetically, the reaction between the highly reactive cesium hydroxide and carbon dioxide is expected to be rapid. For the carbonation of cesium carbonate, the reaction rate depends on the mass transfer of gaseous CO₂ into the aqueous phase and its subsequent reaction with dissolved carbonate ions.
Influence of Reaction Conditions on Product Purity and Yield
The purity and yield of this compound are highly dependent on the precise control of reaction conditions.
Stoichiometry: As noted in the synthesis from cesium hydroxide, controlling the molar ratio of CO₂ to CsOH is the most critical factor. A 1:1 ratio is required for this compound, whereas a 1:2 ratio will produce cesium carbonate. sciencemadness.orgyou-iggy.comtopblogtenz.com
Concentration: The use of concentrated solutions of cesium carbonate is often cited as a method to improve the reaction rate and yield by increasing the frequency of molecular collisions. guidechem.com
Solvent: While aqueous solutions are common, the use of an 80% ethanol solution for the reaction of CsOH and CO₂ can influence the solubility of the resulting bicarbonate and potentially simplify its isolation and purification. guidechem.com
Temperature and Pressure: The solubility of carbon dioxide in the solvent is dependent on both temperature and pressure. Higher CO₂ pressure increases its concentration in the solution, driving the equilibrium towards the formation of bicarbonate. Temperature affects both CO₂ solubility (which decreases with increasing temperature) and the reaction rate (which generally increases with temperature). Optimizing these parameters is key to maximizing yield.
pH: The pH of the solution is a direct indicator of the carbonate/bicarbonate equilibrium. The initial cesium carbonate solution is strongly alkaline. alfa-chemistry.comchemicalbook.com As CO₂ is introduced, the pH decreases as bicarbonate is formed. Monitoring and controlling the pH can ensure the reaction goes to completion without the formation of unwanted byproducts.
A summary of how reaction conditions can be optimized is presented below.
Optimization of Reaction Conditions for this compound Synthesis
| Parameter | Condition | Effect on Purity and Yield |
|---|---|---|
| Reactant Ratio (CsOH route) | 1:1 molar ratio of CsOH to CO₂ | Maximizes purity by preventing the formation of Cs₂CO₃. sciencemadness.orgyou-iggy.com |
| Solvent System | Concentrated aqueous solutions or ethanol/water mixtures | Enhances reaction rate and can aid in product isolation. guidechem.com |
| CO₂ Pressure | Increased pressure | Increases CO₂ concentration in solution, shifting equilibrium to favor product formation. |
| Temperature | Optimized for specific solvent | Balances the trade-off between increased reaction kinetics and decreased CO₂ solubility. |
Advanced Structural Elucidation and Spectroscopic Characterization of Cesium Bicarbonate
Single-Crystal X-ray Diffraction Studies of Cesium Bicarbonate
Single-crystal X-ray diffraction is a fundamental technique for determining the precise arrangement of atoms within a crystal lattice. Studies on this compound have focused on refining its crystal structure and understanding the coordination environment of the cesium ions.
Redetermination of Crystal Structure for Precise Benchmark Data
This compound (CsHCO₃) is known to crystallize in a structure that is isostructural with phase IV of potassium hydrogen carbonate (KHCO₃) geoscienceworld.org. The crystal structure of CsHCO₃ has been specifically redetermined to establish precise benchmark data for cesium carbonates and related compounds researchgate.net. This redetermination is crucial for obtaining accurate structural parameters, which serve as a reliable reference for further crystallographic studies and materials science applications. The isostructural nature means that CsHCO₃ adopts a similar atomic arrangement to KHCO₃ phase IV, which crystallizes in the P2₁/b11 space group with specific lattice parameters.
Table 1: Crystal Structure Parameters for KHCO₃ (Phase IV, Isostructural to CsHCO₃)
| Parameter | Value |
| Space Group | P2₁/b11 |
| a | 10.024(3) Å |
| b | 6.912(5) Å |
| c | 4.1868(11) Å |
| α | 115.92(4)° |
| Volume (V) | 260.9(2) ų |
Citation for table: geoscienceworld.org
Analysis of Cesium Coordination Environment and Polyhedra
The cesium cation (Cs⁺) in CsHCO₃, being a large alkali metal ion, typically exhibits a high coordination number when interacting with polyatomic anions like bicarbonate. Based on studies of related cesium compounds, Cs⁺ ions are often found to be eight-coordinate, forming distorted coordination polyhedra with oxygen atoms from the bicarbonate anions researchgate.net. These coordination environments are primarily dictated by electrostatic interactions between the positively charged cesium ions and the negatively charged bicarbonate anions, as well as steric factors influencing the packing arrangement.
Solid-State Spectroscopic Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is instrumental in probing the molecular vibrations of the bicarbonate ion (HCO₃⁻) within the solid-state matrix of this compound.
Vibrational Spectroscopy (Raman and FTIR) Investigations
Early investigations into the infrared absorption spectra of cesium bicarbonates, often conducted using the pellet method, have provided spectral data that offer insights into the vibrational characteristics of the bicarbonate anion cdnsciencepub.com. While these studies have provided foundational spectral information, the determination of precise fundamental frequencies for the ionic species can present challenges cdnsciencepub.com.
The bicarbonate ion (HCO₃⁻) exhibits several characteristic vibrational modes, which are influenced by its coordination environment and the presence of the cesium cation. These modes are key to identifying and characterizing the compound in the solid state.
Table 2: General Vibrational Mode Assignments for Bicarbonate Ion (HCO₃⁻)
| Vibrational Mode | Description | Typical Frequency (cm⁻¹) | Citation(s) |
| ν₁ | Symmetric C-O stretch | ~1060-1080 | researchgate.netmdpi.com |
| ν₃ | Asymmetric C-O stretch | ~1400-1460 | mdpi.comresearchgate.net |
| ν₄ | In-plane O-H bend | ~1620-1640 | researchgate.net |
| ν₆ | O-H stretch | ~3000-3700 | researchgate.net |
Note: These are general assignments for the bicarbonate ion. Specific solid-state assignments for CsHCO₃ may vary and are detailed in specialized crystallographic and spectroscopic literature.
The symmetric stretching of the C-O bond is typically observed around 1060-1080 cm⁻¹ researchgate.netmdpi.com. Asymmetric C-O stretching modes are found in the range of 1400-1460 cm⁻¹ mdpi.comresearchgate.net. The in-plane bending of the O-H bond is often seen around 1620-1640 cm⁻¹ researchgate.net, and the O-H stretching vibration is observed in the broad region of 3000-3700 cm⁻¹ researchgate.net. These assignments provide a framework for understanding the spectroscopic fingerprint of the bicarbonate anion in this compound.
Compound List:
this compound (CsHCO₃)
Cesium ion (Cs⁺)
Bicarbonate ion (HCO₃⁻)
Potassium hydrogen carbonate (KHCO₃)
Carbonate ion (CO₃²⁻)
Analysis of Correlation-Field Splitting Effects
Correlation-field splitting, a phenomenon observed in vibrational spectroscopy (such as IR and Raman) within crystalline solids, arises from intermolecular interactions that lift the degeneracy of vibrational modes. These effects are highly sensitive to the symmetry and arrangement of molecules in the crystal lattice. While specific analyses of correlation-field splitting in this compound are not prominently featured in the surveyed literature, understanding this concept is vital for interpreting the solid-state vibrational spectra of ionic compounds. Such analyses would typically involve comparing experimental spectra with theoretical calculations based on proposed crystal structures to elucidate specific lattice dynamics and intermolecular forces.
Advanced Nuclear Magnetic Resonance (NMR) Studies
Polymorphism and Phase Behavior Research
The investigation of polymorphism and phase behavior in inorganic compounds is essential for understanding their stability, reactivity, and physical properties under varying conditions.
Polymorphism and Phase Behavior Research
Investigation of Solid-State Transitions in this compound
Research into the solid-state transitions of this compound is limited in the readily available literature. However, related alkali metal bicarbonates and carbonates often exhibit phase transitions upon changes in temperature or pressure. For example, cesium nitrate (B79036) undergoes phase transitions with associated hysteresis wikipedia.org. Studies on other cesium salts, such as cesium furoate (CsFA) in mixtures with cesium carbonate (Cs₂CO₃), have revealed solid-state transitions detected via Differential Scanning Calorimetry (DSC) and Variable Temperature Powder X-ray Diffraction (PXRD) chemrxiv.orgstanford.edu. These studies highlight the importance of thermal analysis techniques in identifying phase changes. While specific transition temperatures or detailed polymorphic forms for pure CsHCO₃ are not extensively detailed, the general behavior of related cesium compounds suggests that it may also exhibit solid-state transitions under specific conditions.
Comparative Studies with Related Cesium Carbonate Phase Transitions
Comparative studies between this compound and cesium carbonate are relevant for understanding their distinct chemical properties and applications. Cesium carbonate (Cs₂CO₃) is a well-established base in organic synthesis, known for its solubility and catalytic activity inno-chem.com.cnwikipedia.orgcommonorganicchemistry.com. Research into the phase behavior of Cs₂CO₃ itself is less focused on solid-state transitions compared to its role in reaction mixtures chemrxiv.orgstanford.eduwikipedia.org. For instance, Cs₂CO₃ has been studied in conjunction with cesium furoate (CsFA), where it forms part of a eutectic mixture and undergoes transitions at specific temperatures chemrxiv.orgstanford.edu. The comparative study of phase transitions between CsHCO₃ and Cs₂CO₃ would involve analyzing their thermal stability, potential polymorphic forms, and the conditions under which transitions occur. Such comparisons would illuminate differences in their lattice structures and intermolecular forces, influencing their bulk properties and reactivity.
Theoretical and Computational Chemistry of Cesium Bicarbonate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic structure and properties of molecules and materials due to its balance between accuracy and computational cost. For systems like cesium bicarbonate, DFT enables detailed analysis of molecular geometries, electronic distributions, and the prediction of spectroscopic signatures.
Geometric Optimization and Electronic Structure Analysis
DFT calculations are fundamental for determining the most stable molecular geometries and understanding the electronic landscape of CsHCO₃. These calculations involve optimizing the positions of atoms within the molecule to find the lowest energy configuration, which reveals bond lengths, bond angles, and the distribution of electron density. Specialized computational software, such as Gaussian 09, is commonly employed for these tasks, utilizing various functionals and basis sets tailored to the system's characteristics. For instance, studies on related systems or the constituent ions often employ functionals like M06-2X or B3LYP, coupled with basis sets such as 6-31G(d,p) for lighter atoms and specific pseudopotential basis sets like lanl2dz for heavier atoms like cesium. tidjma.tnrsc.orgresearchgate.netnih.gov These optimizations provide the foundation for further analyses, including electronic structure, which maps out the distribution of electrons and identifies key atomic orbitals involved in bonding and reactivity. rsc.orgresearchgate.netchemrxiv.org
Prediction of Spectroscopic Signatures and Vibrational Frequencies
A key application of DFT in computational chemistry is the prediction of spectroscopic properties, most notably vibrational frequencies. By calculating the harmonic vibrational frequencies of a molecule, researchers can identify its characteristic modes of vibration. These computed frequencies are crucial for verifying the nature of stationary points found during geometric optimization, distinguishing between stable minima (no imaginary frequencies) and transition states (one imaginary frequency). tidjma.tn Furthermore, these calculated frequencies can be scaled using established correction factors to improve their agreement with experimental spectroscopic data, such as Infrared (IR) and Raman spectra. science.govnih.gov While specific vibrational frequencies for this compound are not extensively detailed in the provided literature snippets, studies on analogous alkali metal bicarbonates and carbonates demonstrate the methodology, where DFT combined with lattice phonon dynamics is used to analyze vibrational properties and predict spectral features. nih.govresearchgate.netrandallcygan.com
Computational Modeling of Reaction Mechanisms
DFT plays a pivotal role in elucidating the detailed mechanisms of chemical reactions, including those involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, DFT allows for the mapping of reaction pathways and the identification of the rate-determining steps. For example, research has investigated the role of this compound in facilitating proton transfer in catalytic processes. In one such study concerning an NHC-catalyzed [4+2] cycloaddition, CsHCO₃ was found to act as a medium for proton-assisted transfer (BAPT route), significantly reducing energy barriers compared to direct proton transfer (DPT) or bimolecular proton transfer (BPT) mechanisms. tidjma.tnrsc.orgresearchgate.net The calculated free energy barriers for these pathways provide quantitative insights into their feasibility under experimental conditions.
Table 4.1.1: Calculated Free Energy Barriers for Proton Transfer Pathways involving CsHCO₃
| Pathway | Energy Barrier (kcal mol⁻¹) | Reference |
| DPT | 65.34 | tidjma.tn |
| BPT | 75.17 | tidjma.tn |
| BAPT | 51.56 | tidjma.tn |
| BAPT1 | 13.30 / 16.97 | tidjma.tn |
| BAPT (specific step) | 19.48 | tidjma.tn |
These calculations help in understanding how CsHCO₃ influences reaction kinetics and thermodynamics, offering a deeper mechanistic understanding. tidjma.tnqueensu.ca
Molecular Dynamics Simulations for Solution and Interface Chemistry
Molecular Dynamics (MD) simulations complement DFT by providing insights into the dynamic behavior of molecules and ions in condensed phases, such as solutions and at interfaces. These simulations track the movement of atoms and molecules over time, allowing for the study of solvation, diffusion, and interactions.
Ion Solvation and Dynamics in Aqueous and Non-Aqueous Media
MD simulations are extensively used to study the solvation of ions, including the cesium cation (Cs⁺) and the bicarbonate anion (HCO₃⁻), in various media. For Cs⁺ in aqueous solutions, studies reveal that it can coordinate with a variable number of water molecules, typically between four and nine, and can access multiple hydration states. researchgate.netunt.edu The presence of counterions, such as chloride (Cl⁻), significantly influences ion behavior. Cesium ions exhibit a strong tendency to form contact ion pairs (CIPs) with chloride ions, with a reported occurrence of approximately 73% in certain concentration ranges, and a characteristic Cs–Cl distance of around 3.6 Å. researchgate.netrsc.org These simulations also explore the dynamics of the solvation shell, including water exchange mechanisms and the impact of solution composition on ion-water interactions. unt.edu Furthermore, MD simulations have investigated Cs⁺ solvation in non-aqueous environments, such as liquid carbon dioxide or ionic liquids, comparing partitioning behavior and solvation energies between different phases. researchgate.netaps.orgrandallcygan.com
The bicarbonate anion's behavior in solution is also a subject of computational study, often in the context of reactions or interactions with metal ions. researchgate.netmdpi.com MD simulations can track the formation of hydrogen bonds involving bicarbonate and analyze protonation states under different conditions. rsc.orgmdpi.com
Table 4.2.1.1: Cesium Ion Pairing and Solvation Characteristics in Aqueous Chloride Solutions
| System/Conditions | Ion Pair | % CIP | % SSHIP | % SSIP | Cs-Cl Distance (Å) | Reference |
| Cs⁺-Cl⁻ (1.9 mol kg⁻¹) | Cs⁺-Cl⁻ | ~73% | - | - | 3.6 | researchgate.netrsc.org |
| Cs⁺-Cl⁻ (AIMD, 710 water molecules) | Cs⁺-Cl⁻ | 80.0% | 16.7% | 3.3% | 3.6 | researchgate.net |
| Cs⁺ solvation in water (general) | - | - | - | - | - | researchgate.netunt.edu |
*CIP: Contact Ion Pair; SSHIP: Solvent-Shared Ion Pair; SSIP: Solvent-Separated Ion Pair.
Interactions with Surfaces and Interfaces (if applicable)
MD simulations are instrumental in understanding how this compound, or its constituent ions, interact with solid surfaces and at liquid-liquid interfaces. Studies on the adsorption of cesium ions (Cs⁺) to various mineral surfaces, such as kaolinite, todorokite, and calcium-silicate-hydrate analogues, reveal complex interaction mechanisms. science.govrandallcygan.comquantumatk.com These simulations often distinguish between inner-sphere (IS) adsorption, where the ion directly bonds to surface sites, and outer-sphere (OS) adsorption, where water molecules mediate the interaction. For instance, Cs⁺ has been observed to form strong inner-sphere complexes at specific sites like ditrigonal cavities on kaolinite's siloxane surface. randallcygan.com On other surfaces, such as todorokite, Cs⁺ can form inner-sphere complexes within tunnels and both inner- and outer-sphere complexes on external surfaces, with positions potentially interchanging during simulations. science.gov Cesium adsorption can also be influenced by other ions present, such as chloride, potentially mediating cation exchange with surface cations like calcium. quantumatk.com Furthermore, MD simulations explore Cs⁺ behavior at interfaces, such as partitioning into supercritical CO₂ phases, often accompanied by partial solvation spheres of water molecules. randallcygan.com Interactions involving the bicarbonate anion at interfaces are less frequently detailed in these specific snippets, though its role in forming complexes at hydrated cement surfaces has been computationally studied. mdpi.com
Reactivity, Catalytic Roles, and Reaction Mechanisms of Cesium Bicarbonate
Cesium Bicarbonate as a Chemical Reagent
This compound (CsHCO₃) is an inorganic compound that serves distinct roles in chemical synthesis, valued for its properties as a basic reagent and a buffering agent. While less common than cesium carbonate, its specific applications are noteworthy in various organic transformations.
This compound functions as a base in several specialized organic reactions. Its utility has been documented in facilitating transformations that require a basic environment for catalysis or reaction progression chemimpex.com. One of its primary roles is as a precursor in the synthesis of other cesium salts wikipedia.org. Beyond this, it has been employed as a base in specific catalytic cycles.
Research has shown its application in several transition-metal-catalyzed reactions. For instance, it is used as a base in the nickel-catalyzed hydroarylation of unactivated alkenes with arylboronic acids to form arylated alkanes. It also serves as the base in the palladium-catalyzed hydroxycarbonylation of aryl halides sigmaaldrich.com. Furthermore, this compound can be used as a catalyst for the etherification of glycerol into oligomers and for the acetylation of primary alcohols and phenols using acetic anhydride sigmaaldrich.com.
A summary of specific transformations facilitated by this compound is presented below.
| Reaction Type | Catalyst System | Substrates | Product Type | Source |
| Hydroarylation | Nickel (Ni) | Unactivated Alkenes, Arylboronic Acids | Arylated Alkanes | sigmaaldrich.com |
| Hydroxycarbonylation | Palladium (Pd) | Aryl Halides | Carboxylic Acids | sigmaaldrich.com |
| Thiazolamine Synthesis | CBrCl₃ | Thiourea, Phenylacetones | 5-Phenylthiazolamines | sigmaaldrich.com |
| Acetylation | This compound | Primary Alcohols, Phenols | Acetates | sigmaaldrich.com |
| Etherification | This compound | Glycerol | Glycerol Oligomers | sigmaaldrich.com |
This compound is utilized in both analytical and biochemical applications as a component of buffer solutions. Its function is to maintain stable pH levels during experiments, which is critical for ensuring accurate and reliable results, particularly for processes sensitive to pH fluctuations like those involving enzyme activity and stability chemimpex.com. Its high solubility and stability make it an effective buffering agent in various chemical syntheses chemimpex.com.
Catalytic Applications and Mechanistic Insights
This compound acts as a base catalyst in a number of organic reactions, although it is sometimes found to be less reactive than other cesium bases like cesium carbonate or cesium hydroxide (B78521).
The application of cesium bases in N-alkylation and O-alkylation is well-documented, with cesium carbonate and cesium hydroxide often being the preferred reagents due to their higher basicity and solubility in organic solvents. In comparative studies of cesium bases for the direct N-alkylation of primary amines, this compound was reported to result in low conversions, a phenomenon attributed to its comparatively lower basicity and solubility scispace.com.
However, specific applications for this compound in alkylation have been identified. It can be used as a base for the regioselective O-alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones with alkyl halides, leading to the formation of 4-alkylated products sigmaaldrich.com. This demonstrates its utility in reactions where milder basic conditions are required to achieve specific selectivity.
Table of O-Alkylation Reaction Using this compound
| Substrate Class | Reagent | Product | Key Feature | Source |
|---|---|---|---|---|
| 2,4-Dihydroxybenzyaldehydes | Alkyl Halides | 4-Alkoxy-2-hydroxybenzaldehydes | Regioselective Alkylation at the 4-position | sigmaaldrich.com |
In the field of palladium-catalyzed cross-coupling reactions, cesium salts, particularly cesium carbonate, are frequently employed as bases to facilitate key steps in the catalytic cycle, such as transmetalation in Suzuki reactions quora.comresearchgate.net. The so-called "cesium effect," which contributes to higher yields and reaction rates, is often attributed to the large ionic radius and high solubility of the cesium cation inno-chem.com.cncompunetics.net.
While cesium carbonate is the most commonly cited base for reactions like Suzuki, Heck, and Sonogashira couplings, the direct use of this compound is less prevalent wikipedia.orgsioc-journal.cnmychemblog.com. However, its utility has been demonstrated in at least one type of palladium-catalyzed reaction. Specifically, this compound can be used as a base in the palladium-catalyzed hydroxycarbonylation of aryl halides, a process that forms a carbon-carbon bond by introducing a carboxylic acid group onto an aromatic ring sigmaaldrich.com.
Role in CO₂ Coupling Reactions
Cesium salts, including this compound and carbonate, play a role in the capture and subsequent coupling of carbon dioxide (CO₂). rsc.orgresearchgate.net The bicarbonate-formate cycle itself represents a method of CO₂ utilization for hydrogen storage. Beyond this, cesium carbonate has been used as a base in the synthesis of cyclic carbonates from CO₂ as a C1 source. rsc.org This methodology provides an efficient and green pathway to produce valuable 5- and 6-membered cyclic carbonates. rsc.org
Mechanism of Hydrogen Storage and Release Systems
A promising system for viable hydrogen storage and release is based on the reversible interconversion of cesium formate (B1220265) (CsOOCH) and this compound (CsHCO₃). aminer.orgresearchgate.net This system operates in an aqueous solution and allows for either the release or uptake of hydrogen in the presence of a suitable catalyst, with no other additives required. aminer.org The core of this technology is the bicarbonate-formate cycle, which involves the hydrogenation of bicarbonate to formate for storage and the subsequent dehydrogenation of formate back to bicarbonate to release hydrogen.
One of the key advantages of using cesium salts is their high water solubility compared to their sodium and potassium counterparts. aminer.org This high solubility enables improved volumetric and gravimetric H₂ density. aminer.org The hydrogen production from this system is readily tunable by controlling the operating pressure. aminer.org
Table 2: Components of the Cesium-Based Hydrogen Storage System
| Component | Chemical Formula | Role in Cycle |
|---|---|---|
| This compound | CsHCO₃ | Hydrogen acceptor (during storage) |
| Cesium Formate | CsOOCH | Hydrogen carrier (stored form) |
| Water | H₂O | Solvent |
The equilibrium between formate and bicarbonate is a critical parameter for the applicability of this hydrogen storage and release cycle. aminer.org The reversible reaction is as follows:
HCOO⁻ + H₂O ⇌ HCO₃⁻ + H₂
Aqueous solutions of cesium formate and bicarbonate act as an effective couple for hydrogen storage and delivery. aminer.org The hydrogenation of this compound leads to the formation of cesium formate, effectively storing hydrogen. researchgate.net Conversely, the dehydrogenation of the cesium formate solution releases hydrogen and regenerates the this compound. researchgate.net This entire cycle can be performed without changing the solvent, catalyst, or pH. researchgate.net The system is noted for being non-toxic and easy to handle. unina.it
The mechanism for hydrogen release (formate dehydrogenation) has been investigated to identify key catalytic intermediates. aminer.org In a system using a {RuCl₂(mTPPTS)₂}₂ catalyst (where TPPTS = triphenylphosphine trisulfonate), several hydride species are formed. aminer.org Among these, the pentacoordinated complex [RuH(H₂O)(TPPTS)₃] was identified as indispensable for promoting the formate dehydrogenation reaction. aminer.org The identification of such catalytic intermediates under various conditions has helped to rationalize the reaction behavior, such as the tunability of H₂ production with pressure. aminer.org The bidirectional catalytic system has been shown to be recyclable without a loss of activity. aminer.org
Advanced Applications in Materials Science and Engineering
Precursor Chemistry for Inorganic Materials
The chemical properties of cesium bicarbonate position it as a useful precursor in the synthesis of various cesium-containing materials, enabling the development of compounds with tailored properties for specific applications.
This compound is employed in the synthesis of a range of cesium-based materials chemimpex.com. Its high solubility in water, exceeding that of sodium and potassium bicarbonates, facilitates its use in aqueous reaction systems researchgate.netepfl.ch. This property is advantageous when preparing cesium salts where controlled precipitation or solution-phase reactions are required. For instance, this compound can be synthesized from cesium carbonate and carbon dioxide in aqueous solution americanelements.comwikipedia.org, and it can also be involved in transformations leading to other cesium compounds researchgate.net. While cesium carbonate is more frequently cited as a direct precursor in many synthetic routes for advanced materials, this compound remains a relevant source of cesium ions for specialized applications in materials science, contributing to the creation of materials with unique electronic and optical characteristics chemimpex.comcymitquimica.com.
This compound is utilized in the synthesis of cesium-based materials that are important for the development of advanced electronic devices and sensors chemimpex.com. The cesium ion (Cs⁺) itself plays a role in modifying material properties, influencing factors like ionic mobility and coordination flexibility, which are critical in the design of high-performance electronic components . Although specific detailed mechanisms of this compound's chemical role in individual electronic devices are not extensively detailed in the provided literature, its function as a precursor to cesium-containing materials that exhibit desirable electronic properties is established. For example, cesium compounds are known to be incorporated into materials for organic light-emitting diodes (OLEDs) and thin-film transistors, where they can improve charge transport and device efficiency samaterials.comwikipedia.org.
Integration into Energy Systems Research
This compound plays a significant role in research aimed at developing advanced energy storage and conversion technologies, particularly in the context of hydrogen storage and perovskite solar cells.
Cesium formate (B1220265) and bicarbonate salts have emerged as a promising couple for reversible hydrogen storage and delivery systems researchgate.netepfl.chrsc.orgacs.org. The bicarbonate-formate cycle, which involves the hydrogenation of bicarbonate to formate and the subsequent dehydrogenation of formate back to bicarbonate, offers a safe, efficient, and potentially green method for storing and transporting hydrogen researchgate.netepfl.chrsc.orgacs.orgpnnl.govmining.com.
Key advantages of using cesium salts in this cycle include:
High Water Solubility: Cesium formate and bicarbonate exhibit higher solubility in water compared to their sodium and potassium counterparts. This enhanced solubility contributes to improved volumetric and gravimetric hydrogen storage densities researchgate.netepfl.ch.
Reversible Cycle: The system can undergo reversible hydrogen uptake and release in the presence of suitable catalysts, such as ruthenium complexes, without requiring changes in solvent or pH researchgate.netepfl.chacs.org.
Tunable Hydrogen Production: The rate of hydrogen production can be effectively tuned by controlling the operating pressure epfl.ch.
CO₂ Utilization: The cycle can potentially utilize captured carbon dioxide, aligning with efforts towards a circular carbon economy and sustainable energy solutions rsc.orgpnnl.gov.
The ability to store hydrogen chemically in aqueous solutions of formate/bicarbonate salts offers an alternative to high-pressure gas storage or cryogenic liquefaction, presenting a more manageable approach for hydrogen energy applications rsc.orgpnnl.gov.
Cesium incorporation is a critical strategy for enhancing the performance and stability of perovskite solar cells (PSCs), a key technology in solar energy conversion mdpi.comrsc.orgacs.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netacs.orgichf.edu.plresearchgate.netrsc.org. While various cesium sources like cesium chloride (CsCl), cesium bromide (CsBr), cesium iodide (CsI), and cesium carbonate (Cs₂CO₃) are directly mentioned in PSC research, this compound serves as a potential precursor for introducing cesium ions into these materials acs.orgichf.edu.pl.
The role of cesium in perovskite materials includes:
Performance Enhancement: The addition of cesium, even in small quantities, can lead to significant improvements in power conversion efficiency (PCE), short-circuit current density (JSC), and fill factor (FF) mdpi.comacs.org. For example, CsCl doping has been shown to improve PCE to over 22% acs.org.
Defect Reduction: Cesium incorporation is known to reduce trap densities and charge recombination rates within the perovskite film, leading to enhanced carrier lifetimes and higher photovoltaic performance researchgate.net.
Improved Stability: Perovskite solar cells incorporating cesium exhibit superior thermal and operational stability compared to their organic-cation-only counterparts, retaining efficiency over extended periods acs.orgresearchgate.netacs.org.
Surface Modification: Cesium carbonate, a related cesium salt, is used as a surface modification layer in PSCs to retard back recombination and boost efficiency and stability researchgate.netrsc.orgsigmaaldrich.com.
The precise control over cesium concentration is crucial, as excessive amounts can lead to phase segregation and detrimental effects on film quality and device performance mdpi.com.
Environmental Chemistry and Remediation Research Involving Cesium Species
Behavior of Cesium in Soil and Aqueous Environments
The behavior of cesium in natural systems is significantly influenced by its chemical form, the surrounding environmental conditions, and its interactions with soil and water components.
Understanding Cesium Speciation and Mobility in Natural Systems
Cesium bicarbonate is a water-soluble salt, with a reported solubility of approximately 67.77 g/100 mL at 20°C wikipedia.org. In aqueous environments, this compound dissociates into cesium ions (Cs⁺) and bicarbonate ions (HCO₃⁻). The mobility of cesium in natural systems is complex, influenced by factors such as pH, ionic strength, and the presence of other ions. Groundwater rich in dissolved bicarbonate can influence the speciation and mobility of soluble radionuclides, potentially forming stable aqueous complexes or altering solution chemistry that affects cesium's fate nih.govacs.orgtandfonline.com. The large ionic radius of Cs⁺ also plays a role in its interactions and mobility within these systems skb.se.
Interaction with Mineral Phases and Organic Matter
Cesium ions (Cs⁺) primarily interact with soil and mineral phases through cation exchange mechanisms, particularly with clay minerals like illite (B577164) and smectite, which possess negatively charged surfaces skb.segeoscienceworld.org. These interactions are often specific, with cesium showing a strong affinity for certain mineral structures. The presence of organic matter in soils can also influence cesium adsorption. Studies suggest that organic matter can sometimes inhibit cesium adsorption onto mineral clays (B1170129) due to competition for binding sites or by altering the mineral surface properties researchgate.net. While direct studies focusing on the interaction of this compound with organic matter are limited, the behavior of Cs⁺ in the presence of bicarbonate ions can be indirectly affected by changes in pH and the formation of mineral-bicarbonate precipitates tandfonline.comtandfonline.com.
Chemical Principles of Cesium Adsorption and Sequestration
Adsorption and sequestration are key principles in the remediation of cesium-contaminated environments, relying on the chemical affinity of cesium ions for specific materials.
Development of Adsorbent Materials for Cesium Ion Removal
Significant research has been dedicated to developing effective adsorbents for cesium removal from aqueous solutions and contaminated matrices. These materials include modified natural and synthetic substances designed to selectively bind cesium ions. Examples of such adsorbents and their reported capacities include:
| Material | Adsorption Capacity (mg/g) | Reference |
| Modified Bamboo Charcoal (BC-AC) | 45.87 | researchgate.net |
| Kaolinite Nanostructures (KNTs) (at pH 8) | 90.3 | rsc.org |
| Phosphoric acid-modified activated carbon fibers (ACF-P3) | 37.59 | nih.gov |
Other materials investigated for cesium adsorption include zeolites, activated carbon fibers, ion-exchange resins, and various composite materials researchgate.netrsc.orgnih.goviaea.orgresearchgate.netpsu.edu.
Mechanisms of Ion Exchange and Selective Binding
The primary mechanism governing the adsorption and sequestration of cesium ions by many materials is ion exchange skb.segeoscienceworld.orgnih.goviajps.comgsconlinepress.comuoanbar.edu.iqresearchgate.net. This process involves the reversible exchange of cesium ions (Cs⁺) from the solution with other cations held on the surface of the adsorbent material. The large ionic radius of Cs⁺ contributes to its specific interactions and binding characteristics skb.se. Adsorbent materials are often engineered to enhance their selectivity for cesium over other alkali metal cations and competing ions, ensuring efficient removal even in complex environmental matrices researchgate.netresearchgate.net.
Advanced Remediation Technologies
Various advanced technologies are employed or under development for the effective remediation of cesium-contaminated sites. These methods leverage chemical and physical principles to isolate or remove cesium from the environment.
Technologies such as adsorption using specialized materials researchgate.netrsc.orgnih.gov, ion-exchange processes utilizing resins or inorganic exchangers iaea.orgpsu.edu, and solvent extraction with selective extractants like crown ethers are prominent psu.edu. Membrane separation techniques also offer potential for cesium removal researchgate.net. Furthermore, chemical extraction methods, sometimes employing solutions containing bicarbonate ions, have been explored for soil remediation, achieving significant removal efficiencies epa.gov. Electrokinetic remediation, which uses electric fields to mobilize contaminants, is another technology investigated for environmental cleanup iaea.org. Electrochemical methods are also being studied for cesium intercalation and removal from water researchgate.net.
Electrokinetic Remediation Studies for Cesium Contamination
Electrokinetic remediation (EKR) is a technique employed to remove contaminants from soil and other porous media by applying an electric field. Studies have demonstrated its effectiveness in removing cesium from contaminated soils, with removal efficiencies often exceeding 90% under optimized conditions i-asem.orgtechno-press.org. These studies typically involve using cesium chloride (CsCl) as the contaminant source and employing various electrolytes, such as nitric acid or acetic acid, to enhance the migration and removal of cesium ions ugm.ac.idresearchgate.net.
While this compound is recognized for its role in aiding researchers in understanding cesium's behavior in natural systems, which is crucial for developing strategies to mitigate radioactive cesium contamination chemimpex.com, specific research findings detailing its direct application as a primary reagent or contaminant in electrokinetic remediation studies for cesium contamination were not found in the provided search results. Consequently, detailed research findings and data tables specifically involving this compound in this context cannot be presented. The general effectiveness of EKR in cesium removal, however, highlights the importance of understanding cesium ion mobility and interaction with electric fields in environmental remediation efforts.
Future Research Directions and Methodological Innovations
Exploration of Unconventional Synthetic Routes for Cesium Bicarbonate
While the conventional synthesis of this compound—typically involving the reaction of carbon dioxide with an aqueous solution of cesium hydroxide (B78521) or cesium carbonate—is well-established, future research will likely focus on more sustainable and specialized methods. zeroemissionsplatform.eu Exploration into unconventional routes could yield processes with lower energy consumption, higher purity products, or novel material morphologies.
Potential areas of investigation include:
Mechanochemistry: Utilizing mechanical force (e.g., ball milling) to drive the reaction between a solid cesium source (like cesium oxide) and a carbon dioxide source, potentially under solvent-free conditions. This approach could offer a greener alternative to solution-based methods.
Sonochemical Synthesis: Employing high-intensity ultrasound to create localized high-pressure and high-temperature zones in a solution, facilitating the rapid formation of this compound nanoparticles with unique properties.
Electrochemical Synthesis: Designing electrochemical cells where the reduction of a suitable precursor at the cathode in the presence of CO₂ could lead to the controlled precipitation of this compound. This method offers precise control over reaction rates.
Supercritical CO₂ as a Reactant: Using supercritical carbon dioxide as both a solvent and reactant with a cesium precursor. This method could enable the synthesis of materials with controlled particle sizes and morphologies, leveraging the tunable properties of supercritical fluids.
These explorations aim to move beyond traditional aqueous chemistry to create more efficient and environmentally benign synthetic pathways.
Advancements in In Situ Spectroscopic and Structural Characterization Under Operando Conditions
A significant frontier in understanding the role of this compound in chemical processes is the ability to observe its structural and chemical state in real-time under actual reaction conditions. Operando spectroscopy, which combines catalytic activity measurement with simultaneous spectroscopic characterization, is a powerful methodology for revealing structure-activity relationships. usgs.govresearchgate.net
Future advancements will focus on applying these techniques to systems involving this compound:
In Situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique is valuable for studying solid-liquid interfaces and can be used to monitor the transformation of bicarbonate and carbonate species in aqueous solutions in real-time. nih.gov It can provide insights into reaction kinetics and the role of the bicarbonate ion in solution-phase catalysis.
Operando Raman Spectroscopy: Raman spectroscopy is particularly well-suited for studying catalysts under a wide range of temperatures and pressures. usgs.govurfu.ru Its application could allow researchers to observe the vibrational modes of the bicarbonate ion on a catalyst surface during a reaction, identifying active sites and reaction intermediates. rsc.org Time-gated Raman spectroscopy is an emerging variant that can suppress fluorescence interference, which often plagues catalytic studies. researchgate.net
In Situ X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis: These methods can track changes in the crystalline or amorphous structure of materials during synthesis or catalysis. For instance, they could be used to observe the formation of this compound from a precursor or its decomposition under thermal stress, providing critical structural information.
The table below summarizes key spectroscopic techniques and their potential applications in the study of this compound.
| Spectroscopic Technique | Information Provided | Potential Application for this compound |
| Operando Raman Spectroscopy | Vibrational modes, molecular structure of surface species, identification of active sites. urfu.ru | Monitoring the role of CsHCO₃ as a co-catalyst in real-time, observing interactions with catalyst surfaces and reactants. |
| In Situ ATR-FTIR Spectroscopy | Identification of functional groups, quantification of species in solution. nih.gov | Studying the equilibrium between carbonate and bicarbonate in solution-phase reactions, tracking CO₂ adsorption/desorption kinetics. |
| In Situ X-ray Diffraction (XRD) | Crystalline phase identification, structural changes during reaction. | Observing phase transformations during synthesis or thermal decomposition, characterizing materials in which CsHCO₃ is a precursor. |
These advanced characterization methods will provide unprecedented molecular-level insight into the dynamic behavior of this compound in complex chemical environments.
Development of New Theoretical Models for Predicting this compound Behavior
Computational chemistry and theoretical modeling are indispensable tools for predicting material properties and elucidating reaction mechanisms at an atomic level. For this compound, future research will focus on developing and applying sophisticated models to understand its behavior in various environments.
Key theoretical approaches include:
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of cesium and bicarbonate ions in aqueous solutions, providing insights into hydration shells, ion-pairing, and transport properties. urfu.ru By combining MD with Reverse Monte Carlo modeling, it is possible to generate structural models that are consistent with experimental diffraction data, offering a detailed picture of the solution structure. urfu.ru This can be extended to predict how this compound interacts with interfaces, such as catalyst surfaces or membranes.
Density Functional Theory (DFT): DFT calculations are crucial for investigating the electronic structure and reaction energetics of catalytic systems. yavuzlab.com For this compound, DFT can be used to model its interaction with metal catalysts, explain the "cesium effect" where cesium salts accelerate certain reactions, and predict reaction pathways for processes like CO₂ activation and conversion. researchgate.net
Kinetic and Process Modeling: For applications like carbon capture, lumped kinetic models can be developed to predict the efficiency of CO₂ adsorption and desorption cycles using alkali carbonates and bicarbonates. nih.gov Furthermore, machine learning algorithms, such as artificial neural networks, can be trained on experimental data to create predictive models for the performance of materials in specific applications, optimizing processes and reducing the need for extensive experimentation. researchgate.net
These predictive models will accelerate the discovery and optimization of new applications by providing a fundamental understanding of the physicochemical principles governing the behavior of this compound.
Emerging Applications in Specialized Chemical Transformations and Materials Synthesis
While this compound is a known base and a precursor for other cesium salts, its unique properties, often studied through its more common counterpart, cesium carbonate, suggest significant potential in specialized, high-value applications. rsc.org
Advanced Materials for Renewable Energy: A prominent emerging application for cesium compounds is in the fabrication of perovskite solar cells. Cesium carbonate is widely used as an interfacial modifier and electron transport layer, significantly enhancing power conversion efficiency and device stability by reducing defects and improving charge extraction. urfu.rursc.orgnanopartz.com Future research could explore the direct use of this compound as a precursor in the synthesis of all-inorganic cesium-based perovskites, which offer superior thermal stability. urfu.ru
Catalysis for CO₂ Utilization: Cesium salts, including the carbonate, have shown high activity as catalysts for the chemical fixation of carbon dioxide. One key application is the coupling of CO₂ with epoxides to form cyclic carbonates—valuable monomers and green solvents—at ambient pressure. researchgate.net Cesium carbonate also plays a critical role as a base in advanced photo/palladium synergistic catalysis for the asymmetric carboxylation of organic halides with CO₂, converting waste CO₂ into valuable chiral molecules. pnnl.gov
Chemoselective Organic Synthesis: The "cesium effect," where cesium salts uniquely alter the rate and even the outcome of a reaction, is a key area of research. acs.org Recent studies have shown that cesium carbonate can direct the reaction of β-ketoesters with 1,2,3-triazine (B1214393) 1-oxides to form pyridones, whereas other alkali carbonates yield pyridines. acs.org This ability to control chemoselectivity opens up new pathways for synthesizing complex heterocyclic molecules. This compound can be investigated as a milder alternative in these specialized transformations. nih.gov
Synthesis of Functional Materials: Research into cesium-based materials extends to energy storage, where cesium carbonate is being explored in conductive ceramics for battery electrodes and solid electrolytes. researchgate.net Another frontier is the synthesis of metal-organic frameworks (MOFs), where cesium-containing structures could be designed for selective adsorption or catalysis. ogci.com
The table below highlights some of these emerging applications, primarily demonstrated with cesium carbonate, where this compound could serve as a viable alternative or precursor.
| Application Area | Specific Role of Cesium Compound | Potential Advantage |
| Perovskite Solar Cells | Interfacial modifier, electron transport layer, precursor for all-inorganic perovskites. urfu.rursc.org | Enhanced power conversion efficiency, improved thermal and operational stability. urfu.runanopartz.com |
| CO₂ Utilization (Catalysis) | Catalyst for coupling CO₂ with epoxides; base for asymmetric carboxylation reactions. researchgate.netpnnl.gov | Efficient conversion of CO₂ into valuable chemicals under mild conditions, synthesis of high-value chiral products. |
| Chemoselective Synthesis | Directing reaction pathways to produce specific isomers or products (e.g., pyridones instead of pyridines). acs.org | Access to novel chemical structures and improved yields of desired products ("cesium effect"). |
| Energy Storage Materials | Dopant or component in conductive ceramics for composite electrodes and solid electrolytes. researchgate.net | Improved charge distribution, enhanced battery capacity, and durability. |
Interdisciplinary Research at the Interface of Inorganic Chemistry, Catalysis, and Environmental Science
The most impactful future research on this compound will likely occur at the intersection of multiple scientific disciplines. The unique properties of cesium compounds position them as key enablers for technologies addressing major environmental and energy challenges.
Green Chemistry and Sustainable Catalysis: The use of cesium-based catalysts in industrial processes represents a significant advancement in green chemistry. For example, cesium catalysts have replaced older technologies in sulfuric acid and methyl methacrylate (B99206) manufacturing, leading to lower emissions and the avoidance of hazardous reagents like cyanide. usgs.gov Cesium-impregnated clays (B1170129) are also being developed as environmentally friendly, reusable catalysts for organic synthesis. researchgate.net This work combines inorganic materials synthesis with the principles of sustainable industrial catalysis.
Carbon Capture and Utilization (CCU): CCU is a critical strategy for mitigating climate change, and it inherently links inorganic chemistry with environmental science. hydrogen-portal.comecomatcher.com Research into cesium-ion mediated microporous carbons for CO₂ capture is one such example. yavuzlab.com The fundamental chemistry of the reversible reaction between cesium carbonate and this compound is central to potential CCU systems that use alkaline solutions for capturing CO₂ from industrial flue gas or even directly from the air. acs.org
Renewable Energy and Biomass Conversion: The development of stable and efficient all-inorganic cesium lead halide perovskites for solar cells is a prime example of interdisciplinary research, merging inorganic materials chemistry with energy science to address environmental goals. rsc.orgresearchgate.net In another intersection, cesium carbonate has proven to be a highly effective catalyst for the gasification of woody biomass to produce hydrogen, a clean energy carrier. acs.org This application connects catalysis with environmental remediation (decontamination of forests) and renewable energy production.
Environmental Remediation: The legacy of nuclear activity has created a need for effective methods to remove radioactive cesium isotopes (e.g., ¹³⁷Cs) from the environment. ogci.com This has spurred research at the interface of materials chemistry and environmental science to develop highly selective adsorbents, such as functionalized polymers and composite materials, for the capture of cesium ions from contaminated water. nih.govresearchgate.net
This interdisciplinary approach ensures that fundamental discoveries in the inorganic chemistry of this compound and related compounds are translated into practical solutions for pressing global challenges in catalysis, energy, and environmental protection.
Q & A
Q. What are the established methods for synthesizing cesium bicarbonate (CsHCO₃) in laboratory settings?
this compound is typically synthesized via the reaction of cesium carbonate (Cs₂CO₃) with carbon dioxide (CO₂) in aqueous media. For example, in anhydrous dimethyl ether (DME), CsHCO₃ can be prepared by reacting cesium carbonate with CO₂ under reflux conditions . Methodological considerations include maintaining stoichiometric ratios (e.g., avoiding excess CsHCO₃ to prevent side reactions) and monitoring pH to ensure complete conversion. Purity can be verified via titration or spectroscopic methods (e.g., FTIR for bicarbonate ion detection).
Q. How does temperature influence the solubility of this compound in aqueous systems?
Experimental data indicate that CsHCO₃ solubility increases with temperature, though precise quantification requires controlled studies. For instance, at 200°C, CsHCO₃ exhibits enhanced solubility in polar solvents, as inferred from high-temperature phase diagrams . Researchers should use dynamic light scattering (DLS) or gravimetric analysis to measure solubility under isothermal conditions, ensuring equilibration times are sufficient to reach saturation.
Q. What role does this compound play in buffering systems for electrochemical studies?
CsHCO₃ is used in CO₂ reduction reaction (CO₂RR) electrolytes to stabilize pH and suppress competing hydrogen evolution (HER). Its large cation (Cs⁺) reduces interfacial water activity, favoring CO₂RR over HER. A common method involves preparing 0.02 M CsHCO₃ in 0.08 M KHCO₃, purged with CO₂ to maintain dissolved gas equilibrium . Researchers should monitor pH with in-situ probes and validate ionic strength via conductivity measurements.
Advanced Research Questions
Q. How can this compound improve the efficiency of CO₂ electrocatalysis, and what experimental parameters optimize its performance?
CsHCO₃ enhances CO₂RR selectivity by modifying the electrode-electrolyte interface. Key parameters include:
- Cation size : Larger Cs⁺ ions reduce Helmholtz layer thickness, increasing local CO₂ concentration .
- Electrolyte composition : Mixed CsHCO₃/KHCO₃ buffers (e.g., 0.02 M CsHCO₃ + 0.08 M KHCO₃) balance pH stability and ionic conductivity.
- Operando characterization : Use Raman spectroscopy or X-ray absorption spectroscopy (XAS) to track intermediate species during electrolysis.
Q. What contradictions exist in the elution efficiency of this compound for environmental remediation, and how can they be resolved?
Studies report conflicting elution efficiencies for Cs⁺ removal using CsHCO₃. For example, 3 M rubidium carbonate solutions show high Cs⁺ elution (Kd = 2–7 L/kg), but CsHCO₃/ammonium hydroxide mixtures yield impractical results due to low initial Cs⁺ concentrations . To resolve discrepancies:
- Standardize protocols : Control initial Cs⁺ concentrations (e.g., 459 mg/L) and ionic strength.
- Mechanistic modeling : Apply Langmuir isotherms to differentiate adsorption/desorption kinetics.
- Validate with ICP-MS : Quantify Cs⁺ recovery rates across replicate experiments.
Q. How does this compound interact with perovskite nanocrystals in optoelectronic applications, and what stability challenges arise?
CsHCO₃-derived CsPbX₃ (X = Cl, Br, I) nanocrystals exhibit tunable bandgaps (410–700 nm) and high quantum yields (up to 90%). However, bicarbonate anions may introduce defects during synthesis, reducing photoluminescence efficiency . Mitigation strategies include:
- Anion-exchange control : Use CsHCO₃ in stoichiometric excess to minimize halide vacancies.
- Surface passivation : Introduce organic ligands (e.g., oleic acid) during colloidal synthesis.
- Stability testing : Expose nanocrystals to humidity/light and track degradation via UV-Vis spectroscopy.
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in cesium release kinetics under varying pH conditions?
In spent nuclear fuel dissolution studies, Cs⁺ release stabilizes after 100 days under H₂ but continues in bicarbonate-rich conditions . To reconcile this:
- Time-resolved sampling : Collect solution aliquots at intervals (e.g., 10, 50, 100 days) for ICP-OES analysis.
- Geochemical modeling : Use PHREEQC to simulate Cs⁺ speciation (e.g., CsHCO₃(aq) vs. Cs⁺(aq)) under anoxic vs. reducing conditions.
Q. What experimental designs are recommended for studying this compound’s role in tumor microenvironments?
While NaHCO₃ is known to inhibit metastases by alkalizing tumors , analogous studies for CsHCO₃ require:
- In vivo models : Use metastatic breast cancer (e.g., 4T1) or melanoma (B16) mouse models.
- pH monitoring : Employ ³¹P magnetic resonance spectroscopy (MRS) to measure extracellular tumor pH.
- Metastasis assays : Quantify lymph node involvement via histopathology or bioluminescent imaging.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
